molecular formula C10H11N3O B159915 2-Morpholinoisonicotinonitrile CAS No. 127680-91-5

2-Morpholinoisonicotinonitrile

Cat. No. B159915
M. Wt: 189.21 g/mol
InChI Key: ZKBSABVDSSVALF-UHFFFAOYSA-N
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Description

2-Morpholinoisonicotinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.22 . It is used in research and development .


Synthesis Analysis

The synthesis of morpholines, which includes 2-Morpholinoisonicotinonitrile, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .


Molecular Structure Analysis

The molecular structure of 2-Morpholinoisonicotinonitrile consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Physical And Chemical Properties Analysis

2-Morpholinoisonicotinonitrile is a solid at room temperature . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

  • Environmental Monitoring

    • Field : Environmental Science
    • Application : Morpholinos are used for the detection of oligonucleotide sequences derived from the 16S rRNA gene of Oleispira antarctica RB-8, a bioindicator species of marine oil contamination .
    • Method : A portable surface plasmon resonance (SPR) instrument was tested for the first time for this application. The sensor surfaces could be regenerated for at least 85 consecutive sample injections without significant loss of signal intensity .
    • Results : The assay clearly differentiated analytes with only one or two mismatches. Signal intensities of mismatch oligos were lower than the exact match target at identical concentrations down to 200 nM .
  • Biopharmaceutical Research

    • Field : Biopharmaceuticals
    • Application : Morpholinos are used for identifying the function and studying the control of genes, as well as for validating prospective protein targets in drug development programs .
    • Method : Morpholinos constitute a radical re-design of DNA, providing decisive advantages over the more conventional oligo types used for modulating gene expression .
    • Results : Morpholinos are in this select group, with over a thousand scientific publications wherein Morpholinos were used .
  • Diagnostic Applications

    • Field : Biomedical Diagnostics
    • Application : Morpholinos are used for the diagnostic applications that take advantage of their unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation .
    • Method : Diagnostic applications of morpholinos often involve label-free electrochemical detection of nucleic acids .
    • Results : This method has been shown to be effective in various diagnostic applications, although specific results can vary depending on the exact nature of the diagnostic test .
  • Synthesis of Morpholino Nucleosides

    • Field : Organic Chemistry
    • Application : 2,6-substituted morpholines, a class of compounds to which Morpholinos belong, are widely embedded in compounds with a range of biological activities .
    • Method : This class of heterocycles has found wide application in peptide synthesis .
    • Results : They have been used as HIV protease inhibitors, antimicrobial agents, or therapeutics in obesity .
  • Gene Knockdown Studies

    • Field : Molecular Biology
    • Application : Morpholinos are often used in gene knockdown studies to investigate the role of specific genes. By blocking the function of a target gene, researchers can observe the resulting phenotypic changes .
    • Method : Morpholinos are designed to bind to the mRNA of the target gene, preventing it from being translated into protein .
    • Results : This technique has been used to study a wide range of genes and has contributed to our understanding of gene function in numerous organisms .
  • Therapeutic Applications

    • Field : Medicine
    • Application : Morpholinos have been explored for therapeutic applications, particularly in the treatment of genetic disorders .
    • Method : Similar to their use in gene knockdown studies, therapeutic Morpholinos are designed to bind to the mRNA of a malfunctioning gene, preventing it from being translated into a harmful protein .
    • Results : While this is a promising field of research, the use of Morpholinos in human medicine is still largely experimental .

Safety And Hazards

The safety data sheet for 2-Morpholinoisonicotinonitrile indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-morpholin-4-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBSABVDSSVALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562496
Record name 2-(Morpholin-4-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoisonicotinonitrile

CAS RN

127680-91-5
Record name 2-(4-Morpholinyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127680-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-cyanopyridine (2.5 g, 18 mmol) and morpholine (6.29 g, 72 mmol) was heated at 110°-120° C. for 4 hours. The reaction mixture was cooled, poured into ice-water (15 ml) and stirred for 30 minutes. A yellow solid was obtained, which was collected by filtration, washed with water and dried in vacuo at 70° C. in the presence of P2O5 to afford 1.8 g (53%) of 2-(4-morpholinyl)-4-cyanopyridine, m.p. 135°-136.5° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-4-cyanopyridine (0.40 g, 2.9 mmol) was dissolved in N-methylpyrrolidone (2.0 ml), and morpholine (0.7 ml, 8.0 mmol) was added thereto. The reaction mixture was stirred at 100° C. for 2.5 hrs and combined with water to give precipitates, which were collected by filtration and dried to give the titled compound (0.39 g, 70%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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